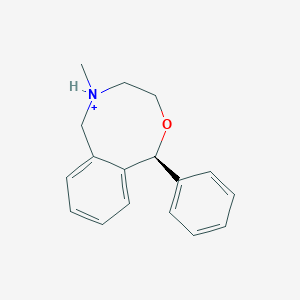

(R)-nefopam(1+)

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H20NO+ |

|---|---|

Poids moléculaire |

254.35 g/mol |

Nom IUPAC |

(1S)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m0/s1 |

Clé InChI |

RGPDEAGGEXEMMM-KRWDZBQOSA-O |

SMILES |

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

SMILES isomérique |

C[NH+]1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |

SMILES canonique |

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies for R Nefopam 1+ and Its Research Analogues

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis aims to construct the (R)-nefopam(1+) molecule from achiral or prochiral starting materials, creating the desired stereochemistry as part of the synthetic sequence.

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. Research has demonstrated the use of sequential catalysis, combining amine and metal catalysts, to construct the core benzoxazocine scaffold of nefopam (B83846) analogues. One notable approach involves an amine- and ruthenium-catalyzed three-step process. researchgate.netresearchgate.netrsc.org This sequence begins with functionalized Hagemann's esters and proceeds through a cascade of reactions, including enamine amination, iso-aromatization, and allylation, followed by a ring-closing metathesis (RCM) step. researchgate.netuohyd.ac.in

The key features of this methodology include:

Cascade Reactions: Combining multiple bond-forming events in a single pot to increase efficiency. uohyd.ac.in

Organocatalysis: The use of small organic molecules, such as secondary amines (e.g., L-proline derivatives), to induce chirality. researchgate.netuohyd.ac.in

Metal Catalysis: The application of ruthenium catalysts for ring-closing metathesis to form the eight-membered benzoxazocine ring. researchgate.net

This strategy allows for the high-yielding synthesis of a variety of functionalized nefopam analogues by modifying the initial substrates and reaction conditions. researchgate.netrsc.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. google.com In the context of the benzoxazocine ring system, a hypothetical chiral pool approach could start from an enantiopure building block, such as a chiral amino alcohol. This precursor, containing the necessary stereocenter, would then be elaborated through a series of reactions to construct the rest of the nefopam scaffold. The inherent chirality of the starting material is transferred to the final product, ensuring the desired (R)-configuration. This strategy avoids the need for a resolution step or an asymmetric catalyst, relying instead on the stereochemical integrity of the initial chiral building block. google.com

The classical and industrially relevant method for obtaining enantiomerically pure nefopam is the resolution of a racemic mixture. google.com This technique relies on the reaction of racemic nefopam with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. pw.edu.plresearchgate.net

A significant advancement in this area was the discovery that using O,O-diaroyltartaric acids as resolving agents could efficiently separate the nefopam enantiomers. google.com Specifically, O,O-dibenzoyl-L-tartaric acid reacts with racemic nefopam to form a novel bisnefopam tartrate salt. google.com This salt of the (+)-nefopam enantiomer typically has lower solubility in selected solvents, allowing it to crystallize out from the solution, while the salt of the (-)-nefopam (B3061305) enantiomer remains in the mother liquor. After separation, the pure (+)-enantiomer, (R)-nefopam(1+), is recovered by treating the salt with a base. The resolving agent can often be recovered and reused. google.com

| Resolving Agent | Target Enantiomer Isolated | Key Finding | Reference |

| O,O-Dibenzoyl-L-tartaric acid | (+)-Nefopam | Forms a monotartrate salt. | google.com |

| O,O-Di-p-toluoyl-D-tartaric acid | (-)-Nefopam | Forms a bis-nefopam salt, allowing for an efficient reverse resolution process to enrich (+)-nefopam in the mother liquor. | google.com |

Chiral Pool Strategies for Benzoxazocine Ring Systems

Semisynthetic Routes to (R)-Nefopam(1+) Derivatives

Semisynthetic approaches begin with the isolated (R)-nefopam(1+) molecule and introduce chemical modifications to generate novel derivatives. These routes are valuable for exploring the structure-activity relationships of the compound. Modifications can be targeted at several positions on the nefopam scaffold, such as the phenyl ring, the benzo portion of the benzoxazocine ring, or the N-methyl group. Standard chemical transformations, including electrophilic aromatic substitution, demethylation, or N-alkylation with different alkyl groups, can be employed to create a library of analogues for further research.

Synthesis of Deuterated and Radiolabeled (R)-Nefopam(1+) for Mechanistic Research

Isotopically labeled versions of (R)-nefopam(1+) are indispensable tools for studying its metabolism, pharmacokinetics, and mechanism of action. researchgate.net

Radiolabeling: The synthesis of [¹⁴C]-nefopam has been reported for use in metabolic studies. researchgate.net The radiolabel is typically introduced by using a ¹⁴C-labeled precursor in the final steps of the synthesis. For instance, [¹⁴C]-methyl iodide can be used to introduce a radiolabeled methyl group at the nitrogen atom. These radiotracers allow for the precise tracking of the drug and its metabolites in biological systems. researchgate.netnih.gov Studies with [¹⁴C]-nefopam in rats have identified numerous metabolites generated through pathways like N-demethylation, hydroxylation, oxidation, and glucuronidation. researchgate.net

Deuteration: Deuterium-labeled compounds are used as internal standards in quantitative mass spectrometry and to study kinetic isotope effects in drug metabolism. epj-conferences.orgprinceton.edu The synthesis of deuterated (R)-nefopam can be achieved through various methods. For example, photocatalytic strategies have been developed for the N-trideuteromethylation of amines using deuterated methanol (B129727) (CD₃OD) as the deuterium (B1214612) source. researchgate.net Alternatively, reduction of an amide precursor with a deuterium-donating reagent can introduce deuterium at specific positions. epj-conferences.orgnih.gov These stable isotope-labeled analogues are crucial for precise analytical measurements and mechanistic investigations.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve the systematic synthesis and evaluation of analogues to determine which structural features of a molecule are critical for its biological activity. nih.gov For (R)-nefopam(1+), derivatization strategies focus on modifying specific parts of the molecule and assessing the impact on its properties.

Key areas for derivatization include:

The Phenyl Ring: Substituents can be added to the para-, meta-, or ortho-positions to probe electronic and steric effects.

The Benzoxazocine Ring: Modifications such as adding substituents like a methoxy (B1213986) group to the benzene-fused portion can alter lipophilicity and binding interactions.

The N-Methyl Group: Replacing the methyl group with other alkyl or functional groups can influence potency and metabolic stability. The N-demethylated metabolite, desmethylnefopam, is known to be active. nih.gov

The synthesis of these derivatives often employs the same catalytic cascade reactions used for the parent scaffold, simply by starting with differently functionalized precursors. researchgate.netrsc.org The resulting library of compounds is then subjected to biological assays to build a comprehensive SAR profile, which can guide the design of future molecules with improved characteristics.

| Compound/Derivative | Modification | Synthetic Strategy | Purpose/Observation | Reference |

| Nefopam Analogues | Varied substituents on the starting Hagemann's esters. | Amine-/Ruthenium-catalyzed cascade synthesis. | Generation of a library of functionalized benzoxazocines for research. | researchgate.netrsc.org |

| 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | Addition of a methoxy group at the 7-position. | Multi-step synthesis involving cyclocondensation with polyphosphoric acid. | Investigating the effect of substitution on the benzo portion of the ring system. | |

| Desmethylnefopam | Removal of the N-methyl group. | A known metabolite, can be synthesized via N-demethylation of nefopam. | An active metabolite contributing to the overall pharmacological profile, especially after oral administration. | nih.gov |

Advanced Analytical Characterization Methods in Chemical Research

Chiral Separation Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is fundamental in the development of single-enantiomer drugs. eurachem.org It is widely accepted that an enantiomeric impurity should not exceed 0.1% (m/m), necessitating analytical methods with high separation power and sensitivity. eurachem.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers. chromatographyonline.comresearchgate.net The principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for their broad applicability. researchgate.net

For the resolution of nefopam (B83846) enantiomers, low-pressure liquid chromatography on swollen, microcrystalline triacetylcellulose (B593227) has been successfully employed on a preparative scale. nih.gov In analytical scale HPLC, various CSPs are available, and the selection is often guided by the structural characteristics of the analyte. For instance, a Chiralcel OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been used for the enantioseparation of related compounds. wiley.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is crucial for optimizing the separation. wiley.com

Table 1: HPLC Parameters for Chiral Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Typically a mixture of a non-polar solvent and a polar modifier |

| Detection | UV detector at a specific wavelength |

| Flow Rate | Optimized for best resolution and analysis time |

Capillary Electrophoresis (CE) for Enantiomer Resolution

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and minimal sample consumption. eurachem.orgd-nb.info The separation is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). eurachem.orgd-nb.info

Several studies have demonstrated the successful enantiomeric resolution of nefopam using CE with various chiral selectors. Cyclodextrins (CDs) and their derivatives are commonly used CSs. eurachem.orgmdpi.com More recently, novel selectors like cyclofructans (CFs) and chiral ionic liquids (CILs) have been investigated. eurachem.org For instance, the use of sulfated-β-cyclodextrin (S-β-CD) in combination with citric acid as a supramolecular deep eutectic solvent (SUPRADES) has shown effective separation of nefopam enantiomers. d-nb.infonih.gov The optimization of parameters such as BGE composition and pH, CS concentration, and applied voltage is critical for achieving baseline separation. eurachem.orgmdpi.com

Table 2: Optimized CE Conditions for Nefopam Enantioseparation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Selector | 2 mM Sulfated Cyclofructan 6 (SCF6) | eurachem.org |

| Background Electrolyte | 100mM Tris/10mM Borate (pH 8.00) | eurachem.org |

| Applied Voltage | 20 kV | eurachem.org |

| Capillary Temperature | 20 °C | eurachem.org |

| Analysis Time | 3.5 min | eurachem.org |

| Chiral Selector (SUPRADES) | 0.075% v/v S-β-CD-CA | d-nb.infonih.gov |

| Resolution (Rs) | 1.5 | d-nb.infonih.gov |

Spectroscopic and Spectrometric Methods for Structural Elucidation of Research Derivatives

The structural elucidation of novel compounds and their derivatives is a critical step in chemical research. Spectroscopic and spectrometric techniques provide invaluable information about molecular structure, stereochemistry, and conformation. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the relative and absolute stereochemistry. wordpress.com Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY and NOESY, can elucidate the connectivity and spatial arrangement of atoms. acs.orgresearchgate.net

For nefopam and its derivatives, NMR has been used to study their conformation in solution. nih.gov Studies on quaternary nitrogen derivatives of nefopam using 1H and 13C NMR have provided insights into their conformational dynamics. acs.orgcdnsciencepub.com The Nuclear Overhauser Effect (NOE) is particularly useful for determining the proximity of protons in a molecule, which can help in assigning the stereochemistry. wordpress.com In the case of nefopam hydrochloride, NMR studies revealed the presence of two distinct N-protonated species in solution, differing in the stereochemistry of the N-methyl group. nih.gov

Mass Spectrometry (MS) for Metabolite Profiling in Preclinical Investigations

Mass Spectrometry (MS), especially when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for metabolite identification and profiling in preclinical studies. nih.govstanford.edu It allows for the sensitive and specific detection of a parent drug and its metabolites in biological matrices. nih.gov

In preclinical investigations of nefopam, LC-MS/MS has been used to identify and quantify nefopam and its major metabolite, desmethyl-nefopam, in plasma. nih.gov Further studies in rats have identified numerous metabolites generated through pathways such as hydroxylation, N-demethylation, and glucuronidation. researchgate.netresearchgate.net The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structures of these metabolites. nih.gov For example, the fragmentation of the protonated molecular ion of nefopam (m/z 254) yields characteristic product ions that help in its identification. nih.gov

Table 3: Major Metabolic Pathways of Nefopam

| Pathway | Description |

|---|---|

| N-demethylation | Loss of the methyl group from the nitrogen atom to form desmethyl-nefopam. nih.govresearchgate.net |

| Hydroxylation/Oxidation | Addition of hydroxyl groups to the molecule, which can be further conjugated. researchgate.netresearchgate.net |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. researchgate.netresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. gonzaga.eduosti.gov This technique is highly sensitive to the three-dimensional structure and conformation of chiral compounds. nih.gov

CD spectroscopy has been instrumental in the study of nefopam enantiomers. Following the preparative separation of nefopam enantiomers, CD spectra of the free base and the hydrochloride salt were reported. nih.gov The sign and magnitude of the CD signals are directly related to the molecule's conformation. nih.gov While solution-phase CD provides an average spectrum of all existing conformations, gas-phase CD spectroscopy can distinguish between specific conformers of a chiral molecule. nih.gov The comparison of experimental CD spectra with those simulated using quantum chemical calculations can help in determining the absolute configuration of chiral molecules. wiley.com

Pharmacological Mechanisms and Stereoselective Receptor Interactions of R Nefopam 1+

Elucidation of Molecular Mechanisms of Action

The analgesic properties of nefopam (B83846) are attributed to a multi-faceted mechanism that includes the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake, as well as the modulation of sodium and calcium channels. sps.nhs.uknewdrugapprovals.org This dual action on both monoamine pathways and ion channels contributes to its unique pharmacological profile, distinct from traditional opioid analgesics. researchgate.netmeddocsonline.org

(R)-Nefopam(1+) is understood to function as a triple reuptake inhibitor, targeting the transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT). dbc.wroc.plresearchgate.net By blocking these transporters, it increases the synaptic concentrations of these key neurotransmitters, which are involved in descending pain-inhibitory pathways. spandidos-publications.comfrontiersin.org The interaction with these transporters is stereoselective, with different affinities for the (R)- and (S)-enantiomers.

Research has identified (R)-nefopam(1+) as an inhibitor of the norepinephrine transporter. researchgate.netdbc.wroc.pl Studies have shown that nefopam enhances noradrenergic transmission, which is a crucial component of its analgesic effect. spandidos-publications.com The binding affinity of nefopam for the norepinephrine transporter has been quantified, with a reported value of 33 nM. nih.gov Computational modeling studies have further explored the dynamic interactions between nefopam and NET, providing insights into its inhibitory mechanism at a molecular level. acs.org This inhibition of norepinephrine reuptake contributes to the activation of descending inhibitory pain pathways. frontiersin.org

(R)-Nefopam(1+) also demonstrates significant activity as a serotonin transporter inhibitor. researchgate.netdbc.wroc.pl The inhibition of serotonin reuptake is a key aspect of its mechanism, leading to increased serotonergic neurotransmission. spandidos-publications.comgreenleafscientific.com The binding affinity of nefopam for the serotonin transporter is reported to be 29 nM for general serotonin transporters, with specific affinities for subtypes like 5-HT2C at 56 nM, 5-HT2B at 330 nM, and 5-HT2A at 1,685 nM. nih.gov Modeling studies have been employed to understand the stereoselective interactions with the serotonin uptake area, suggesting that the equatorial N-methyl epimer of nefopam is better oriented for hydrogen bonding within the receptor site. nih.gov This modulation of the serotonergic system is believed to play a significant role in its analgesic properties. meddocsonline.org

Table 1: Binding Affinities of Nefopam for Monoamine Transporters

| Transporter | Binding Affinity (nM) |

|---|---|

| Norepinephrine Transporter (NET) | 33 nih.gov |

| Serotonin Transporter (SERT) | 29 nih.gov |

| Dopamine Transporter (DAT) | 531 nih.gov |

| Serotonin Receptor 2A (5-HT2A) | 1,685 nih.gov |

| Serotonin Receptor 2B (5-HT2B) | 330 nih.gov |

Beyond its effects on monoamine reuptake, (R)-nefopam(1+) also modulates the activity of ion channels, particularly voltage-gated sodium channels. This action is thought to contribute to its antihyperalgesic effects by reducing neuronal excitability. researchgate.netnih.gov

Research has demonstrated that nefopam blocks voltage-sensitive sodium channels (VSSCs). researchgate.netnih.gov This blockade leads to a reduction in glutamate (B1630785) release at the presynaptic level and a decrease in neuronal excitability at the postsynaptic level. nih.gov Studies have shown that nefopam displaces ³H-batrachotoxinin, a specific ligand for VSSCs, and inhibits veratridine-stimulated 22Na uptake in the micromolar range. nih.gov This interaction with VSSCs is a key mechanism underlying its ability to modulate glutamatergic transmission and provide analgesia. researchgate.netmeddocsonline.org The inhibition of these channels is a proposed mechanism for the treatment of neuropathic pain. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-nefopam(1+) |

| (S)-nefopam |

| 5,7-dihydroxytryptamine |

| Acetaminophen (B1664979) |

| Alfentanil |

| Amitriptyline |

| Amphetamine |

| Aspirin |

| Atomoxetine |

| Batrachotoxinin |

| Bupropion |

| Capsaicin |

| Capsazepine |

| Carbamazepine |

| Citalopram |

| Clonidine |

| Codeine |

| Cyclooxygenase |

| Diclofenac |

| Diphenhydramine |

| Dizocilpine (MK-801) |

| Dopamine |

| Flurbiprofen |

| Fluoxetine |

| Gabapentinoid |

| Glutamate |

| Ibuprofen |

| Kainic acid |

| Ketamine |

| Ketoprofen (B1673614) |

| Mandelic acid |

| Maprotiline |

| Morphine |

| Muscimol |

| Naproxen |

| Nefopam |

| Nimesulide |

| Nisoxetine |

| Nomifensine |

| Norepinephrine |

| Ondansetron |

| Orphenadrine |

| Paracetamol |

| Phencyclidine (PCP) |

| Pregabalin |

| Quisqualic acid |

| Rabeprazole |

| SB269970 |

| SCH 23390 |

| Serotonin |

| Sulpiride |

| Tetrodotoxin |

| Tianeptine |

| Veratridine |

| Warfarin |

Ion Channel Modulation Research

Calcium Channel Modulatory Effects

Research indicates that nefopam exerts significant modulatory effects on voltage-sensitive calcium channels (VSCCs), a key component of its pharmacological profile. sps.nhs.uk Studies using racemic nefopam have demonstrated that the compound can inhibit calcium influx, particularly through L-type voltage-sensitive calcium channels. researchgate.netnih.govepain.orgkoreamed.org This action is crucial in preventing N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity that occurs following the stimulation of these calcium channels. researchgate.netnih.govdbc.wroc.pl The neuroprotective effect of nefopam is concentration-dependent. nih.gov In one study, a concentration of 47 µM racemic nefopam provided 50% protection against excitotoxicity, with full neuroprotection achieved at 100 µM. researchgate.netnih.gov This neuroprotection was directly associated with a substantial 73% reduction in the agonist-induced increase in intracellular calcium concentration. researchgate.netnih.gov

The modulation of calcium channels by nefopam is considered a primary mechanism for its effects on the glutamatergic pathway, leading to a decrease in the activation of postsynaptic receptors. meddocsonline.org By interfering with calcium influx, nefopam may also inhibit detrusor hyperactivity, as the activation of the detrusor muscle is dependent on extracellular calcium influx through these channels. researchgate.net This inhibitory action on calcium channels is a central aspect of its mechanism, contributing to its analgesic and neuroprotective properties. epain.orgnih.gov It is important to note that these studies were conducted using racemic nefopam, and specific research isolating the effects of the (R)-nefopam(1+) enantiomer on calcium channels is not detailed in the provided sources.

Table 1: Effect of Racemic Nefopam on L-type Calcium Channel-Mediated Events

| Effect Measured | Nefopam Concentration | Result | Citation(s) |

| Neuroprotection | 47 µM | 50% protection | researchgate.netnih.gov |

| Neuroprotection | 100 µM | Full protection | researchgate.netnih.gov |

| Intracellular Ca2+ Influx | 100 µM | 73% reduction | researchgate.netnih.gov |

G Protein-Coupled Receptor (GPCR) Interaction Profiling

The interaction of nefopam with G protein-coupled receptors (GPCRs) appears to be selective, with its primary analgesic actions not involving opioid receptors. meddocsonline.org However, nefopam significantly interacts with the serotonergic system, which includes several GPCRs. meddocsonline.orgebi.ac.uk Specifically, binding profile studies on racemic nefopam have identified affinities for various serotonin (5-HT) receptor subtypes. koreamed.orgnih.govepain.org

Experimentally determined binding affinities (Kᵢ) for racemic nefopam show a notable interaction with the 5-HT₂C receptor, and weaker interactions with 5-HT₂B and 5-HT₂A receptors. koreamed.orgnih.govepain.org Nefopam also demonstrates affinity for the norepinephrine and serotonin transporters, which are crucial in modulating the descending pain pathway. nih.govepain.org Its affinity for the dopamine transporter is comparatively lower. koreamed.orgnih.govepain.org Modeling studies focusing on stereoisomer differentiation suggest that the (+)-enantiomer may have less steric hindrance in the serotonin uptake area. nih.gov The modulation of the serotonergic system is considered a shared mechanism of action with other analgesics like paracetamol. meddocsonline.org It is critical to underscore that these binding profiles were determined for the racemic mixture, and data specific to the (R)-nefopam(1+) enantiomer's interaction with this GPCR panel are not available in the reviewed literature.

Table 2: Binding Profile (Kᵢ, nM) of Racemic Nefopam at Various GPCRs and Transporters

| Target | Binding Affinity (Kᵢ, nM) | Citation(s) |

| Serotonin (5-HT) Transporter | 29 | koreamed.org |

| Norepinephrine Transporter | 33 | koreamed.orgnih.gov |

| 5-HT₂C Receptor | 56 | koreamed.orgnih.gov |

| 5-HT₂B Receptor | 329.5 - 330 | koreamed.orgnih.gov |

| Dopamine Transporter | 531 | koreamed.orgnih.gov |

| 5-HT₂A Receptor | 1,685 | koreamed.orgnih.gov |

N-methyl-D-aspartate (NMDA) Receptor Modulation Research

(R)-Nefopam(1+) is involved in the modulation of the glutamatergic system, particularly impacting N-methyl-D-aspartate (NMDA) receptor function; however, this modulation is largely indirect. epain.orgmeddocsonline.org Research indicates that nefopam does not show affinity for ionotropic glutamate receptor subtypes, including NMDA receptors, at concentrations up to 100 µM in binding assays. researchgate.netresearchgate.net Instead of directly antagonizing the NMDA receptor, nefopam prevents NMDA receptor-dependent neurotoxicity and excitotoxicity by acting on upstream signaling events. researchgate.netnih.govdbc.wroc.plresearchgate.net

The primary mechanism for this neuroprotection is the inhibition of voltage-sensitive sodium and calcium channels. epain.orgkoreamed.orgnih.gov By blocking L-type voltage-sensitive calcium channels, nefopam prevents the calcium influx that is a prerequisite for NMDA-mediated excitotoxicity. researchgate.netnih.govkoreamed.orgdbc.wroc.pl This action reduces the excessive release of glutamate from presynaptic terminals and decreases postsynaptic neuronal excitability following glutamate receptor activation. researchgate.netepain.orgresearchgate.net Although nefopam does not protect against neurotoxicity from direct exposure to glutamate, it is effective against seizures induced by NMDA receptor agonists in mice, further supporting its role in modulating the glutamatergic pathway. researchgate.netresearchgate.net This indirect modulation of NMDA receptor activity contributes to its antihyperalgesic effects and its ability to inhibit long-term potentiation. epain.orgmeddocsonline.orgepain.orgwikipedia.org The existing research was conducted with racemic nefopam.

Stereoselective Binding Affinity and Selectivity Research

Research into the stereoselective properties of nefopam enantiomers is limited but suggests that the different spatial arrangements of the (R) and (S) forms can influence their biological interactions. A molecular modeling study was conducted to differentiate the equatorial and axial N-methyl diastereomers of nefopam hydrochloride using a hypothetical model of the serotonin uptake area. nih.gov The study proposed a two-site binding mode involving van der Waals interactions and hydrogen bonding. nih.gov When comparing the enantiomers of the equatorial N-methyl nefopam, the model pointed to less severe nonbonding steric interactions for the (+)-(1S,5S)-enantiomer compared to the (-)-(1R,5R)-isomer. nih.gov This suggests that the (+)-enantiomer may fit more favorably into the binding site. However, the literature reviewed does not definitively correlate the (+) and (-) optical rotation with the (R) and (S) absolute configurations for nefopam, which is a critical gap in understanding the specific properties of (R)-nefopam(1+). Furthermore, studies on the binding of nefopam analogues to human serum albumin (HSA) also indicate that small structural changes can significantly alter binding affinity, although this is not receptor-specific. tandfonline.comnih.gov The majority of pharmacological research has been performed using the racemic mixture, and specific binding affinity and selectivity data for the purified (R)-nefopam(1+) enantiomer at its various receptor and transporter targets are largely absent from the available literature.

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are standard in vitro tools used to characterize the interaction of a compound with its target receptors, providing data on affinity (Kᵢ or Kₐ) and receptor density (Bₘₐₓ). nih.govsygnaturediscovery.com For nefopam, these assays have been crucial in establishing its binding profile. As detailed in section 4.1.3, competition binding assays using specific radioligands have been employed to determine the binding affinity of racemic nefopam for various monoamine transporters and G protein-coupled receptors. koreamed.orgnih.govepain.org For instance, these studies revealed that racemic nefopam has the highest affinity for the serotonin and norepinephrine transporters, followed by the 5-HT₂C receptor. koreamed.orgnih.gov

Ex vivo receptor occupancy studies, where a drug is administered to an animal and the target engagement in tissues is measured after sacrifice, are also powerful techniques. sygnaturediscovery.comgiffordbioscience.com Such methods could provide an invaluable link between the dose of (R)-nefopam(1+), its concentration at the target site (e.g., the brain), and its pharmacological effect. sygnaturediscovery.comnih.gov However, the available literature primarily reports on in vitro binding assays using the racemate. researchgate.net There is a lack of published ex vivo or in vivo receptor occupancy studies specifically designed to measure the degree to which the (R)-nefopam(1+) enantiomer occupies its target receptors in a dose-dependent manner.

Functional Assays for Receptor Activation or Inhibition

Functional assays measure the physiological response resulting from a drug-receptor interaction, confirming whether the compound acts as an agonist, antagonist, or inhibitor. For nefopam, several functional effects have been documented that correspond to its receptor interactions. The inhibition of calcium influx following stimulation of L-type VSCCs is a key functional outcome of nefopam's action. researchgate.netnih.gov This was demonstrated by measuring intracellular calcium concentrations and observing a 73% reduction with 100 µM of racemic nefopam. nih.gov

Another important functional assay measures the formation of cyclic guanosine (B1672433) monophosphate (cGMP). Racemic nefopam was shown to inhibit intracellular cGMP formation in a concentration-dependent manner, with 58 µM causing a 50% inhibition and 100 µM resulting in full inhibition of cGMP synthesis following VSCC activation. researchgate.netnih.gov Furthermore, nefopam's ability to protect against seizures in mice induced by agonists of NMDA, kainate, and quisqualic acid receptors serves as an in vivo functional assay, demonstrating its modulation of the glutamatergic system. researchgate.net Similarly, its inhibition of ²²Na uptake in neuroblastoma cells is a functional confirmation of its blocking effect on voltage-sensitive sodium channels. researchgate.net These studies collectively demonstrate the inhibitory functions of racemic nefopam, but enantiomer-specific functional assay data for (R)-nefopam(1+) is not specified.

Intracellular Signaling Pathway Modulation Research

Research has begun to uncover the effects of nefopam on various intracellular signaling pathways, extending beyond its immediate effects on ion channels and receptors. A significant finding is its ability to modulate pathways related to cellular stress and growth. One study demonstrated that racemic nefopam can downregulate autophagy and the activity of c-Jun N-terminal kinase (JNK), a member of the MAPK family. nih.gov This effect is believed to be associated with its role in mitigating neuropathic pain. nih.gov The study suggested that nefopam may suppress autophagy by regulating signaling pathways involving mTOR and JNK. nih.gov

In addition to the JNK pathway, nefopam has been shown to influence other critical signaling cascades. It can inhibit the formation of intracellular cyclic GMP (cGMP), a downstream effect of its calcium channel modulation. researchgate.netnih.govepain.orgnih.gov In studies on fibroproliferative disorders, which are driven by aberrant β-catenin signaling, nefopam was identified as an agent that reduces β-catenin protein levels. plos.org The proposed mechanism involves the regulation of glycogen (B147801) synthase kinase 3 (GSK3) activity, possibly through the modulation of dopamine signaling. plos.org Nefopam treatment led to a decrease in β-catenin levels and a reduction in cell proliferation in vitro and reduced tumor volume in animal models. plos.org Furthermore, nefopam may also impact inflammatory signaling by reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α, potentially through the inhibition of pathways such as phosphoinositide-3-kinase–protein kinase B (PI3K-PKB) and nuclear factor κB (NF-κB). nih.gov These findings, primarily from studies on the racemate, highlight the compound's ability to engage with multiple intracellular signaling networks.

Metabolic Pathways and Biotransformation of R Nefopam 1+ in Preclinical Research Models

Hepatic Metabolism Research

The liver is the primary site of metabolism for nefopam (B83846). wikipedia.org In preclinical species such as rats, nefopam undergoes extensive hepatic biotransformation. researchgate.netnih.gov

Cytochrome P450 (CYP) Isoform Involvement Studies

The cytochrome P450 (CYP) enzyme system plays a significant role in the phase I metabolism of many drugs, and nefopam is no exception. In vitro studies using liver microsomes from phenobarbitone-pretreated rats have demonstrated that the biotransformation of nefopam is catalyzed by NADPH and leads to the formation of an inactive cytochrome P450 metabolic intermediate (MI) complex. nih.gov This complex exhibits a characteristic absorbance maximum at 459 nm. nih.gov

The formation of this MI complex suggests that an initial biotransformation of nefopam is necessary before the complex can be formed. nih.gov Interestingly, the extent of MI complexation with nefopam was found to be nearly equal to that of tofenacine, the mono-N-demethylated metabolite of orphenadrine, a structurally related compound. nih.gov Maximal MI complexation for nefopam was observed at a concentration of approximately 25 µM, with no detectable complex formation at 100 µM. nih.gov While specific CYP isoforms involved in (R)-nefopam(1+) metabolism are not explicitly detailed in the provided information, the formation of an MI complex strongly indicates the involvement of the CYP system in its hepatic clearance.

Glucuronidation and Sulfation Pathways

Phase II metabolic reactions, specifically glucuronidation and sulfation, are also important pathways in the biotransformation of nefopam and its metabolites. Following phase I reactions such as hydroxylation and oxidation, the resulting metabolites can be conjugated with glucuronic acid. researchgate.netnih.gov For instance, hydroxylated/oxidized metabolites (M11, M22a, M22b, M16, M20) have been shown to undergo further glucuronidation to form metabolites such as M6a to M6c, M7a to M7c, and M8a and M8b. researchgate.netnih.gov

Similarly, after N-demethylation of nefopam to its metabolite M21, subsequent hydroxylated metabolites can be further glucuronidated (M2a to M2d). researchgate.netnih.gov Sulfation has also been identified as a metabolic pathway for the N-demethylated metabolite M21, which can undergo single or multiple hydroxylations or sulfation to form metabolites like M9, M14, and M23. researchgate.netnih.gov

Identification and Characterization of Novel Metabolites in Preclinical Species

In a study examining the metabolism of [14C]-nefopam in rats, numerous metabolites were identified in plasma and urine. researchgate.netnih.gov Intact nefopam was found to be only a minor component, indicating extensive metabolism. researchgate.netnih.gov The primary biotransformation pathways identified were hydroxylation, glucuronidation, and N-oxidation. researchgate.net

The identified metabolites were generated through multiple pathways:

Hydroxylation/Oxidation: This leads to the formation of metabolites M11, M22a, M22b, M16, and M20. researchgate.netnih.gov

N-demethylation: This pathway produces the metabolite M21. researchgate.netnih.gov

Conjugation: Hydroxylated/oxidized metabolites and hydroxylated N-desmethyl metabolites undergo glucuronidation and/or sulfation. researchgate.netnih.gov

The following table summarizes the identified metabolites and their generation pathways in rats:

| Metabolite(s) | Precursor | Metabolic Pathway |

| M11, M22a, M22b, M16, M20 | Nefopam | Hydroxylation/Oxidation |

| M6a, M6b, M6c, M7a, M7b, M7c, M8a, M8b, M3a, M3b, M3c, M3d | M11, M22a, M22b, M16, M20 | Glucuronidation |

| M21 | Nefopam | N-demethylation |

| M9, M14, M23 | M21 | Hydroxylation and/or Sulfation |

| M2a, M2b, M2c, M2d | Hydroxylated M21 | Glucuronidation |

Stereoselective Metabolism Research

Nefopam is a racemic mixture, and studies have indicated that its metabolism can be stereoselective. Research on the N-demethylation of nefopam enantiomers in the 9000 g supernatant fractions of human, rabbit, and rat liver revealed that the (+)-isomer is demethylated at a faster rate than the (-)-isomer in all three species. capes.gov.br

Kinetic analysis of the demethylation of nefopam isomers by rat liver suggested that the same enzyme system is responsible for the demethylation of both isomers. capes.gov.br In vivo studies in rabbits further confirmed this stereoselective metabolism, with a greater amount of nornefopam being excreted after the administration of (+)-nefopam compared to (-)-nefopam (B3061305). capes.gov.br Although these findings highlight stereoselectivity, a pharmacokinetic study in human volunteers did not find significant differences in the area under the curve (AUC), maximum concentration (Cmax), or half-life between the enantiomers following intravenous administration. nih.gov

Enzyme Induction and Inhibition Studies in In Vitro Models

The potential for (R)-nefopam(1+) to induce or inhibit metabolic enzymes is an important aspect of its drug-drug interaction profile. Studies have shown that nefopam can form a metabolic intermediate complex with cytochrome P450, which renders the enzyme inactive. nih.gov This suggests a potential for mechanism-based inhibition of CYP enzymes. The formation of this inactive complex was observed in liver microsomes from rats pretreated with phenobarbitone, a known enzyme inducer. nih.gov

Further research is needed to fully characterize the inductive and inhibitory potential of (R)-nefopam(1+) on specific CYP isoforms and other drug-metabolizing enzymes in various in vitro systems. This information is critical for predicting potential pharmacokinetic interactions when (R)-nefopam(1+) is co-administered with other therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Nefopam 1+ Analogues

Design and Synthesis of Nefopam (B83846) Derivatives for SAR Exploration

The core structure of nefopam, a benzoxazocine, provides a versatile scaffold for chemical modification. nih.govwikipedia.org Researchers have synthesized a variety of analogues by altering different parts of the molecule to probe the structure-activity relationships (SAR).

One common strategy involves modifying the benzoxazocine moiety itself. This has been achieved through methods like Friedel-Crafts alkylation, using reagents such as Grignard reagents and aluminum chloride with a phthalic anhydride (B1165640) starting material. ijpsr.com These reactions lead to the formation of a key benzhydrol intermediate, which is then cyclized to create the benzoxazocine ring system of the nefopam analogues. ijpsr.com An alternative efficient, three-step process for synthesizing nefopam analogues involves a combination of cascade enamine amination/iso-aromatization/allylation and diene or enyne metathesis, starting from functionalized Hagemann's esters. researchgate.net

Another approach focuses on the N-methyl group and the phenyl ring. For instance, some studies have prepared derivatives containing amidine and guanidine (B92328) substituents to assess their impact on analgesic activity, which is linked to the blockade of noradrenaline uptake. uq.edu.au Furthermore, an ester derivative has been synthesized and shown to be active and more selective, as it did not exhibit α1 adrenoceptor antagonism at higher concentrations. uq.edu.auresearchgate.net The synthesis of these derivatives allows for a systematic investigation of how different functional groups and structural modifications affect the compound's interaction with its biological targets. ijpsr.comresearchgate.net

A multi-kilogram, one-pot synthesis of nefopam hydrochloride has been developed that proceeds in five steps: formation of an acid chloride from benzoylbenzoic acid, followed by amidation, reduction, cyclization, and finally, formation of the hydrochloride salt. acs.org

The following table summarizes some of the synthesized nefopam analogues and their evaluation:

| Analogue | Modification | Observed Activity/Property | Reference |

| Guanidine-substituted nefopam | Addition of guanidine groups | Inhibition of noradrenaline uptake, possible α1 antagonist activity at high concentrations. | uq.edu.auresearchgate.net |

| Ester-substituted nefopam | Addition of an ester group | Active and more selective inhibitor of noradrenaline uptake without α1 adrenoceptor antagonism. | uq.edu.auresearchgate.net |

| Methoxy-containing indatraline (B1671863) derivatives | Introduction of a methoxy (B1213986) group to the indatraline skeleton | Affected binding affinities for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporter sites. |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. pnas.orgnih.gov For nefopam and its analogues, this approach has been instrumental in understanding their mechanism of action, particularly as inhibitors of monoamine transporters. nih.govcapes.gov.brpatsnap.com

By analyzing the structures of active nefopam analogues, researchers can construct a pharmacophore model that highlights key features like aromatic rings, hydrogen bond donors/acceptors, and cationic centers. researchgate.netnih.gov This model serves as a template for designing new molecules with a higher probability of being active. nih.govresearchgate.net Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, has been successfully applied to develop novel analgesics based on the nefopam scaffold. researchgate.netnih.gov

For example, a pharmacophore model for dopamine reuptake inhibitors has been developed, which is relevant to nefopam's activity. capes.gov.br These models can be used to search large chemical databases for existing compounds that fit the pharmacophore, potentially identifying new drug candidates from different structural classes. pnas.org

Key features often included in pharmacophore models for nefopam-like compounds include:

An aromatic ring system.

A positively ionizable group (e.g., the tertiary amine).

Specific spatial relationships between these features.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. ddtjournal.comdntb.gov.ua This allows for the prediction of the activity of newly designed molecules before they are synthesized. mdpi.com

In the context of nefopam analogues, QSAR studies can correlate physicochemical properties (such as lipophilicity, electronic parameters, and steric factors) with their potency as monoamine reuptake inhibitors. ddtjournal.comcolumbia.edu For example, a QSAR study might reveal that increasing the lipophilicity of a certain part of the molecule leads to enhanced activity, up to a certain point.

While specific QSAR studies focused solely on (R)-nefopam(1+) are not extensively detailed in the provided results, the principles of QSAR are widely applied in the development of CNS-active compounds. ddtjournal.com The data derived from SAR studies of nefopam derivatives, such as the inhibition of noradrenaline uptake by various analogues, provides the foundational data for building robust QSAR models. uq.edu.auresearchgate.net

An example of data that could be used for a QSAR analysis is presented below:

| Compound | logP (Calculated) | pKa (Calculated) | Noradrenaline Uptake Inhibition | Reference |

| Nefopam (1) | 3.16 | 8.89 | Active, with some α1 antagonist activity at higher concentrations. | researchgate.net |

| Guanidine (4a) | 0.82 | 12.87 | Active, with trends similar to nefopam. | researchgate.net |

| Guanidine (4b) | 0.77 | 12.87 | Active, with trends similar to nefopam. | researchgate.net |

| Guanidine (7) | 1.15 | 12.87 | Less active than 4a and 4b. | researchgate.net |

| Ester (10) | 4.39 | 8.89 | More selective than nefopam. | researchgate.net |

This table presents calculated partition coefficients (log P) and ionization constants (pKa) for nefopam and some of its analogues, which are key descriptors in QSAR studies.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry plays a critical role in the biological activity of nefopam. rsc.org Nefopam is a chiral molecule and is administered as a racemic mixture of its two enantiomers: (+)-nefopam and (-)-nefopam (B3061305). researchgate.net In vitro and in vivo studies have demonstrated that (+)-nefopam is significantly more potent than (-)-nefopam. researchgate.net

The three-dimensional structure of the nefopam molecule, particularly the conformation of the eight-membered benzoxazocine ring and the orientation of the N-methyl group, is crucial for its interaction with biological targets. rsc.orgrsc.org X-ray crystallography and NMR spectroscopy studies have shown that in the solid state, the nefopam hydrochloride molecule adopts a boat-(flattened chair) conformation for its eight-membered ring. rsc.orgrsc.orgnih.gov In solution, two diastereoisomeric species exist, differing in the axial or equatorial orientation of the N-methyl group. rsc.org

The absolute configuration of (+)-nefopam has been determined to be (1S, 5S). rsc.orgrsc.org The difference in potency between the enantiomers underscores the stereospecificity of the binding site. researchgate.net This stereochemical influence is a key consideration in the design of new, more selective, and potent nefopam analogues. acs.org

Preclinical in Vitro and in Vivo Research Models for R Nefopam 1+ Investigations

Cellular Assays for Receptor Binding and Functional Activity

Cellular assays are fundamental in determining the molecular targets of (R)-nefopam(1+). These in vitro tests measure the compound's ability to bind to specific receptors and modulate their function, providing direct insight into its mechanism of action at the cellular level.

A key mechanism of action for nefopam (B83846) is the inhibition of monoamine reuptake. koreamed.org Assays measuring the inhibition of neurotransmitter transporters are therefore critical. These assays typically use synaptosomes or cultured cells that express specific transporters for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). The ability of nefopam to inhibit the uptake of radiolabeled neurotransmitters is quantified to determine its potency. In vivo studies complement these findings by measuring the functional consequences of uptake inhibition, such as the antagonism of drug-induced neurotransmitter depletion. nih.gov

Research has shown that racemic nefopam acts as an inhibitor of norepinephrine and serotonin uptake at doses that produce analgesia in mice. nih.gov In vivo assays demonstrated that nefopam antagonized 6-hydroxydopamine-induced depletion of norepinephrine in the mouse heart and p-chloroamphetamine-induced depletion of brain serotonin. nih.gov These findings support the hypothesis that inhibition of monoamine uptake is a significant contributor to its analgesic effect. nih.gov In vitro radioligand binding assays have also confirmed that nefopam is a potent inhibitor of monoamine uptake. greenleafscientific.com

Table 1: In Vivo Neurotransmitter Uptake Inhibition by Racemic Nefopam in Mice

| Assay | Finding | Effective Dose (ED₅₀) | Source |

|---|---|---|---|

| Norepinephrine Uptake Inhibition | Antagonism of 6-hydroxydopamine-induced depletion of heart norepinephrine. | 12 mg/kg | nih.gov |

This interactive table summarizes key findings from in vivo neurotransmitter uptake inhibition assays for racemic nefopam.

Nefopam's interaction with ion channels, particularly voltage-sensitive sodium channels (VSSCs) and calcium channels, has been investigated to understand its modulatory effects on neuronal excitability. nih.govnih.gov These assays are crucial for explaining its anticonvulsant and antihyperalgesic properties. koreamed.orgnih.gov

Commonly used assays include:

Radioligand Binding Assays: These assays measure the displacement of specific radioligands that bind to ion channels. For instance, studies have used ³H-batrachotoxinin to assess nefopam's interaction with VSSCs in rat brain membrane preparations. nih.gov

Ion Flux Assays: These functional assays measure the movement of ions across the cell membrane. The inhibition of veratridine-stimulated ²²Na uptake in human neuroblastoma cells has been used to evaluate the functional blockade of VSSCs by nefopam. nih.govresearchgate.net Similarly, the influx of calcium, often stimulated by agents like BayK8644 (an L-type voltage-sensitive calcium channel agonist), is measured to assess the inhibitory effects of the compound on calcium channels. researchgate.net

Studies have demonstrated that racemic nefopam displaces ³H-batrachotoxinin and inhibits ²²Na uptake, indicating a direct blockade of VSSC activity. nih.gov This presynaptic effect is thought to reduce glutamate (B1630785) release. nih.gov Furthermore, nefopam has been shown to inhibit calcium influx through L-type voltage-sensitive calcium channels, which in turn prevents NMDA receptor-mediated excitotoxicity. nih.govresearchgate.net

Table 2: Effects of Racemic Nefopam on Ion Channel Function

| Assay Type | Model System | Key Finding | Source |

|---|---|---|---|

| Binding Assay | Rat Brain Membranes | Displaced ³H-batrachotoxinin from VSSCs. | nih.gov |

| Ion Flux Assay | Human Neuroblastoma Cells | Inhibited veratridine-stimulated ²²Na uptake. | nih.govresearchgate.net |

| Ion Flux Assay | Neuronal Cultures | Prevented calcium influx following stimulation of L-type voltage-sensitive calcium channels. | researchgate.net |

This interactive table details the findings from various ion channel functionality assays investigating racemic nefopam.

Neurotransmitter Transporter Uptake Inhibition Assays

Animal Models for Neuropharmacological Research

A variety of rodent models of nociception are used to characterize the analgesic properties of nefopam and to understand the types of pain it is most effective against. Preclinical studies confirm that (+)-nefopam is significantly more potent than (-)-nefopam (B3061305) in producing antinociception. nih.gov

Hot Plate Test: This model assesses the response to a thermal stimulus and is often used to detect centrally acting analgesics. spandidos-publications.comnih.gov Racemic nefopam produces a dose-dependent increase in pain latency in this test. nih.gov

Formalin Test: This test is particularly valuable as it produces a biphasic pain response. The first phase (0-5 minutes) represents acute nociceptive pain from direct chemical stimulation, while the second phase (20-30 minutes) involves inflammatory pain mechanisms. epain.org Nefopam is effective in both phases, indicating activity against both nociceptive and inflammatory pain. nih.govepain.org

Other Models: The acetic acid-induced writhing test (for visceral inflammatory pain) and models of postoperative and neuropathic pain (e.g., carrageenan-induced hyperalgesia or chronic constriction injury) are also employed to demonstrate nefopam's broad-spectrum analgesic activity. nih.govepain.orgepain.org

Table 3: Antinociceptive Activity of Nefopam in Rodent Models

| Model | Species | Key Finding | ED₅₀ / Effective Dose | Source |

|---|---|---|---|---|

| Hot Plate Test | Rat | Dose-dependent attenuation of nociceptive response. | 10-30 mg/kg (i.p./s.c.) | nih.gov |

| Formalin Test (Phase 2) | Mouse | Significant inhibition of licking time. | 4.32 mg/kg (s.c.) | nih.gov |

| Formalin Test (Phase 1 & 2) | Rat | Dose-dependent attenuation of flinching responses (intrathecal). | Peak effect at 10-30 µg | epain.org |

| Acetic Acid Writhing Test | Mouse | Strong antinociceptive properties. | 2.56 mg/kg (s.c.) | nih.gov |

This interactive table summarizes the efficacy of racemic nefopam across various rodent models of nociception.

To confirm that nefopam's inhibition of neurotransmitter reuptake translates to increased synaptic neurotransmitter levels, in vivo techniques like brain microdialysis are utilized. nih.gov This technique allows for the sampling and quantification of extracellular neurotransmitters in specific brain or spinal cord regions of freely moving animals. nih.govkoreamed.org

Studies using microdialysis in the rat spinal cord have provided direct evidence for nefopam's mechanism of action. Intrathecal administration of nefopam has been shown to:

Significantly increase extracellular levels of dopamine. koreamed.org

Significantly increase levels of serotonin (5-HT) and norepinephrine (NE). greenleafscientific.com

Attenuate the release of glutamate induced by a formalin injection. greenleafscientific.com

These findings demonstrate that nefopam modulates the balance of key neurotransmitters in the pain-processing pathways of the spinal cord. greenleafscientific.comkoreamed.org

Table 4: Effect of Intrathecal Racemic Nefopam on Spinal Neurotransmitter Levels in Rats (Microdialysis)

| Neurotransmitter | Effect | Context | Source |

|---|---|---|---|

| Dopamine | Significant Increase (~3.8-fold) | Basal levels | koreamed.org |

| Serotonin (5-HT) | Significant Increase | Basal levels | greenleafscientific.com |

| Norepinephrine (NE) | Significant Increase | Basal levels | greenleafscientific.com |

This interactive table presents the observed effects of racemic nefopam on neurotransmitter levels as measured by spinal microdialysis.

Maximal Electroshock (MES) Test: In this model, a brief electrical stimulus is applied to induce a tonic-clonic seizure. The ability of a drug to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures. Racemic nefopam has been shown to protect mice against MES-induced seizures. nih.govresearchgate.net

Chemonconvulsant Models: Seizures can also be induced by chemical agents that target specific neurotransmitter systems. Nefopam has been found to be effective against clonic seizures induced by agonists of excitatory glutamate receptors, such as N-methyl-D-aspartate (NMDA), quisqualic acid (QA), and kainic acid (KA). nih.govresearchgate.net More recent studies using pentylenetetrazole (PTZ) to induce status epilepticus in rats also confirmed the anticonvulsant and neuroprotective effects of nefopam. ekb.eg

These findings indicate that nefopam reduces neuronal hyperexcitability, which likely contributes to its analgesic effects, particularly in neuropathic pain states. koreamed.orgnih.gov

Computational and Theoretical Chemistry Studies on R Nefopam 1+

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (R)-nefopam(1+), and its receptor at an atomic level. These methods are crucial for understanding the binding affinity and stability of the drug-receptor complex.

Studies have investigated the binding of nefopam (B83846) analogues to Human Serum Albumin (HSA), the primary transport protein in the bloodstream. researchgate.netnih.gov Molecular docking has shown that nefopam analogues bind within the subdomains of HSA, primarily through hydrophobic interactions. researchgate.netnih.gov In one study, specific analogues were found to bind to subdomains IIIA, IB, and IIA of HSA. researchgate.net The binding process was determined to be spontaneous, with hydrophobic forces being the main stabilizing factor. researchgate.netnih.gov

MD simulations, often run for nanosecond timescales, have been used to validate docking results and assess the stability of the nefopam-HSA complex. researchgate.net These simulations monitor parameters like the root mean square deviation (RMSD) to confirm that the complex remains stable throughout the simulation period. researchgate.net The findings from MD simulations supported the structural changes observed in experimental methods like circular dichroism, which indicated a partial unfolding of the protein upon ligand binding. researchgate.netnih.gov

The primary analgesic action of nefopam is understood to be the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake. wikipedia.orgmeddocsonline.org Therefore, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are key receptor targets for docking and MD studies. Modeling studies of the serotonin uptake area have been used to differentiate between nefopam stereoisomers, suggesting that computational approaches can explain the enantiomeric specificity of the drug. nih.gov

Table 1: Molecular Docking and Simulation Data for Nefopam Analogues with Human Serum Albumin (HSA)

| Nefopam Analogue | Binding Constant (KA) (M-1) | Primary Binding Site (HSA Subdomain) | Key Interactions | Thermodynamic Stabilizers |

|---|---|---|---|---|

| NF1 | 1.53 x 104 | IIIA, IB, IIA | Hydrophobic, 1 H-bond with LYS 413 | Hydrophobic interactions, Hydrogen bond |

| NF2 | 2.16 x 104 | IIIA, IB, IIA | Hydrophobic | Hydrophobic interactions, 1 Hydrogen bond |

| NF3 | 3.60 x 105 | IIIA, IB, IIA | Hydrophobic | Hydrophobic interactions |

Data derived from studies on nefopam analogues. researchgate.netnih.gov

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations and classical molecular mechanics are employed to determine the stable conformations and electronic characteristics of molecules like (R)-nefopam(1+). The three-dimensional structure of a drug is critical as it dictates how it fits into its receptor's binding site.

The stereochemistry of nefopam has been extensively studied using X-ray diffraction and molecular mechanics calculations. rsc.orgnih.gov These studies have revealed that the eight-membered benzoxazocine ring of nefopam hydrochloride adopts a boat-(flattened chair) conformation in its lowest energy state. rsc.orgrsc.org This specific conformation is considered the most stable. rsc.org

Key structural features determined from these analyses include:

N-methyl group orientation : This group is positioned in an equatorial-like orientation. rsc.orgnih.govrsc.orgresearchgate.net

Phenyl group position : The phenyl ring resides in a sterically unhindered exo-type position, trans to the methyl group. rsc.orgrsc.org

Oxydimethyleneamino moiety : This fragment of the ring is found in a gauche conformation. rsc.orgrsc.org

Table 2: Conformational Details of Nefopam Hydrochloride

| Structural Feature | Observed Conformation/Orientation | Method of Determination |

|---|---|---|

| Eight-membered Ring | Boat-(flattened chair) | X-ray Diffraction, Molecular Mechanics rsc.orgrsc.org |

| N-Methyl Group | Equatorial-like | X-ray Diffraction, NMR Spectroscopy rsc.orgnih.gov |

| Phenyl Group | Exo-type, trans to methyl group | X-ray Diffraction rsc.orgrsc.org |

| Oxydimethyleneamino Fragment | Gauche | X-ray Diffraction rsc.orgrsc.org |

In Silico Prediction of Biopharmaceutical Parameters

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for determining their pharmacokinetic profiles. researchgate.net

Table 3: Key Physicochemical and Biopharmaceutical Properties of Nefopam

| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 253.345 g/mol | Low molecular weight is favorable for absorption and permeation. google.com |

| Log P | 3.4 | Indicates good lipophilicity for membrane permeation. f1000research.com |

| pKa | 8.98 | Influences solubility and ionization state at physiological pH. f1000research.com |

| Protein Binding | ~73% | Moderate binding to plasma proteins affects distribution. wikipedia.orgmedicines.org.uk |

| Volume of Distribution (Vd) | ~535 L | Indicates extensive distribution into tissues. hud.ac.uk |

| Biopharmaceutics Classification System (BCS) | Class I | High solubility and high permeability. f1000research.com |

Computational tools can predict the metabolic fate of a drug by identifying potential sites of metabolism and the resulting metabolites. While some predictive tools may suggest nefopam is not metabolized, experimental evidence clearly shows it undergoes extensive hepatic metabolism. wikipedia.orgpathbank.org The primary metabolic route is N-demethylation to form desmethylnefopam, an active metabolite. wikipedia.org

Detailed studies in rats have identified numerous metabolites, providing a map of biotransformation that computational models aim to predict. nih.gov These pathways include:

N-demethylation : Formation of desmethylnefopam (M21). nih.gov

Hydroxylation and Oxidation : Multiple hydroxylated and oxidized metabolites are formed (e.g., M11, M16, M20, M22a, M22b). nih.gov

Conjugation : Subsequent glucuronidation (e.g., M2a-d, M3a-d, M6a-c, M7a-c, M8a-b) and sulfation (M14) of hydroxylated metabolites. nih.gov

In humans, similar metabolic transformations occur, leading to the excretion of metabolites primarily in the urine. nih.gov Computational analysis of these pathways involves identifying the cytochrome P450 (CYP) enzymes responsible for the initial oxidative steps. Understanding these pathways is crucial for predicting drug-drug interactions and variability in patient response.

For a centrally acting analgesic like nefopam, the ability to cross the blood-brain barrier (BBB) is essential for its therapeutic effect. frontiersin.org In silico models are widely used to predict BBB permeation based on a compound's physicochemical properties. nih.govnih.gov These quantitative structure-activity relationship (QSAR) models correlate molecular descriptors with BBB permeability. frontiersin.org

Key properties of nefopam that favor BBB penetration include:

Low Molecular Weight : Facilitates passive diffusion across the BBB. google.com

Lipophilicity : A suitable Log P value allows for partitioning into the lipid membranes of the endothelial cells of the BBB. f1000research.com

Reduced Efflux : The molecule must avoid being a strong substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain. jci.orgucl.ac.uk

While specific computational predictions for (R)-nefopam's BBB permeation are not detailed in the available literature, its known central effects and favorable physicochemical properties strongly suggest it is CNS-penetrant. meddocsonline.orgnih.gov Models combining chemical features with clinical data, such as side effect profiles, are also being developed to improve the accuracy of BBB prediction. nih.gov

Molecular modeling can be used to predict how a drug distributes throughout the body's tissues. This is often quantified by the volume of distribution (Vd). Nefopam has a large Vd, indicating that it does not remain confined to the bloodstream but distributes extensively into tissues. hud.ac.uk

Computational models predict distribution based on:

Plasma Protein Binding : The binding of nefopam to proteins like HSA reduces the concentration of free drug available to distribute into tissues. researchgate.netnih.gov Nefopam is approximately 73% protein-bound. wikipedia.orgmedicines.org.uk

Tissue Partitioning : The physicochemical properties of the drug, such as its lipophilicity (Log P) and pKa, determine how it partitions between blood and various tissues.

Transporter Interactions : Interactions with uptake and efflux transporters in different tissues can significantly influence drug distribution.

Quantitative whole-body autoradiography studies in rats have provided experimental data that can be used to validate these models, showing rapid and wide distribution with the highest concentrations in organs of elimination like the liver and kidneys, without significant long-term accumulation. nih.gov

Translational Research Considerations and Future Directions for R Nefopam 1+ Research

Identification of Novel Molecular Targets for Mechanism-Based Research

While the primary mechanism of nefopam (B83846) is understood to involve the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake, research continues to identify novel molecular targets that contribute to its analgesic profile. meddocsonline.orgpatsnap.com Beyond its action as a triple reuptake inhibitor, nefopam's interaction with voltage-gated ion channels represents a significant area of investigation. patsnap.comepain.org

Studies have demonstrated that nefopam blocks voltage-sensitive sodium channels (VSSCs) and modulates calcium channels, which in turn affects glutamatergic transmission. meddocsonline.orgpatsnap.comresearchgate.net This modulation of the glutamatergic pathway is thought to decrease the activation of postsynaptic N-methyl-D-aspartate (NMDA) receptors, which are key in the development of hyperalgesia. meddocsonline.orgresearchgate.net Specifically, nefopam has been shown to inhibit voltage-sensitive sodium channels with an IC50 of 27 μM and to inhibit the uptake of 22Na in SK-N-SH cells in a concentration-dependent manner. medchemexpress.com This blockade of VSSCs can lead to a reduction in glutamate (B1630785) release at the presynaptic level and a decrease in neuronal excitability postsynaptically. researchgate.net

Furthermore, nefopam can inhibit calcium influx and NMDA receptor-dependent neurotoxicity that occurs following the activation of voltage-sensitive calcium channels. epain.orgcapes.gov.br This action on calcium channels, similar to gabapentinoids, contributes to its anticonvulsant properties and its potential for treating neuropathic pain. epain.orgnih.gov The dual action on both sodium and calcium channels provides a multi-faceted mechanism for its analgesic and neuroprotective effects. epain.orgresearchgate.net Although direct binding affinity for ionotropic glutamate receptors has not been shown at concentrations up to 100 microM, nefopam is effective against seizures induced by NMDA receptor agonists. researchgate.net

Recent chemoinformatic approaches have helped to "de-orphanize" drugs like nefopam by predicting and confirming their molecular targets. pnas.org For nefopam, this has led to the confirmation of its activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with Ki values of 29 nM, 33 nM, and 531 nM, respectively. pnas.org Activity has also been confirmed at serotonin receptors 5-HT2A, 5-HT2B, and 5-HT2C. pnas.org These findings support a broader, more complex mechanism of action than previously understood, opening new avenues for mechanism-based research. nih.gov

| Target | Action | Confirmed/Predicted |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | Inhibition (Ki = 29 nM) pnas.org | Confirmed pnas.org |

| Norepinephrine Transporter (NET) | Inhibition (Ki = 33 nM) pnas.org | Confirmed pnas.org |

| Dopamine Transporter (DAT) | Inhibition (Ki = 531 nM) pnas.org | Confirmed pnas.org |

| Ion Channels | ||

| Voltage-Sensitive Sodium Channels | Blockade (IC50 = 27 μM) medchemexpress.com | Confirmed medchemexpress.com |

| Voltage-Sensitive Calcium Channels | Inhibition of influx epain.orgcapes.gov.br | Confirmed epain.orgcapes.gov.br |

| Receptors | ||

| 5-HT2A Receptor | Binding (Ki = 1,685 nM) pnas.org | Confirmed pnas.org |

| 5-HT2B Receptor | Binding (Ki = 329.5 nM) pnas.org | Confirmed pnas.org |

| 5-HT2C Receptor | Binding (Ki = 56 nM) pnas.org | Confirmed pnas.org |

| NMDA Receptor | Indirect modulation meddocsonline.orgresearchgate.net | Predicted/Indirect meddocsonline.orgresearchgate.net |

Development of Advanced Probes and Imaging Agents for Neuropharmacological Research

The development of advanced probes and imaging agents derived from (R)-nefopam(1+) is crucial for enhancing neuropharmacological research. Such tools would enable a more precise visualization and understanding of its distribution, target engagement, and pharmacodynamics within the central nervous system. While research into specific imaging agents for (R)-nefopam(1+) is still an emerging field, the principles can be extrapolated from research on analogous compounds and general neuropharmacological imaging techniques.

Radiolabeled versions of nefopam could be developed for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. These techniques would allow for the in vivo quantification of transporter occupancy and receptor binding, providing direct evidence of target engagement in preclinical models and, eventually, in human subjects. For instance, a radiolabeled analog could be used to measure the occupancy of serotonin and norepinephrine transporters at therapeutic concentrations, validating the primary mechanism of action.

Fluorescently labeled probes based on the (R)-nefopam(1+) scaffold could be synthesized for use in in vitro and ex vivo studies. These probes would be invaluable for high-resolution microscopy techniques to visualize the subcellular localization of nefopam's binding sites on neurons. This could help to elucidate the specific neuronal circuits and pathways modulated by the compound.

Exploration of Stereoselective Differences in Preclinical Pharmacology

Nefopam is administered as a racemic mixture, containing both (R)- and (S)-enantiomers. researchgate.net Preclinical research has consistently shown that the (+)-enantiomer, (R)-nefopam, is significantly more potent than the (-)-enantiomer, (S)-nefopam. epain.orgresearchgate.netgoogle.com

In vitro and in vivo studies have demonstrated that (+)-nefopam has more potent analgesic properties and is a more powerful inhibitor of dopamine, norepinephrine, and serotonin uptake. google.comgoogle.com The order of potency for these effects is generally reported as (+)-nefopam > (±)-nefopam (the racemic mixture) > (-)-nefopam (B3061305). google.comgoogle.com This stereoselectivity was confirmed in receptor binding assays and in antinociceptive tests in mice, such as the hot plate and formalin tests. researchgate.net

| Parameter | (R)-Nefopam(1+) | (S)-Nefopam(1-) |

| Analgesic Potency | More potent researchgate.netgoogle.com | Less potent researchgate.netgoogle.com |

| Monoamine Reuptake Inhibition | More potent inhibitor google.comgoogle.com | Less potent inhibitor google.comgoogle.com |

| Pharmacokinetics (Human, IV) | No significant difference from (S)-enantiomer in AUC, Cmax, or half-life epain.orgresearchgate.net | No significant difference from (R)-enantiomer in AUC, Cmax, or half-life epain.orgresearchgate.net |

Emerging Research Methodologies Applied to Nefopam Analogs

Modern research methodologies are being applied to explore the structure-activity relationships and potential therapeutic applications of nefopam analogs. These approaches aim to design new compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Computational and In Silico Studies: Molecular docking and simulation studies are being used to investigate the binding mechanisms of nefopam analogs with their protein targets. For example, a study on the interaction of nefopam analogs with human serum albumin (HSA) used fluorescence data, molecular docking, and molecular dynamics simulations to characterize the binding affinity and conformational changes. tandfonline.comresearchgate.net Such studies revealed that different analogs bind to various subdomains of HSA primarily through hydrophobic interactions, with binding constants (KA) in the range of 10^4 to 10^5 M-1. tandfonline.comresearchgate.net These computational approaches provide valuable insights for designing new drugs with optimized transport properties and efficacy. tandfonline.comresearchgate.net

Synthesis of Novel Analogs: Chemical synthesis efforts are focused on creating derivatives of nefopam with modified functional groups to explore their potential as analgesics. researchgate.net For instance, analogs containing amidine and guanidine (B92328) substituents have been prepared and evaluated for their analgesic properties. researchgate.net These synthetic strategies, guided by computational modeling, allow for the systematic exploration of the chemical space around the core benzoxazocine structure.

High-Throughput Screening: Although not specifically detailed in the provided context for nefopam itself, high-throughput screening (HTS) is a standard emerging methodology in drug discovery. HTS could be applied to screen libraries of nefopam analogs against a panel of targets, including monoamine transporters and ion channels, to rapidly identify compounds with desired activity profiles.

Potential for Combinatorial Research Strategies with Other Molecular Entities in Preclinical Models

A significant area of translational research for nefopam involves its use in combination with other analgesic agents to achieve synergistic effects. nih.gov This multimodal approach aims to enhance pain relief while potentially reducing the required doses of individual drugs. researchgate.net

Combination with NSAIDs and Paracetamol: Preclinical studies in rodent models have consistently demonstrated that combining nefopam with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614), aspirin, or nimesulide, or with paracetamol (acetaminophen), results in enhanced analgesic effects. nih.govresearchgate.netebi.ac.ukspandidos-publications.com Isobolographic analysis has revealed synergistic interactions in some models, such as with ketoprofen in the formalin test and with paracetamol. researchgate.netbohrium.com For example, co-administering low doses of nefopam with low or non-analgesic doses of ketoprofen significantly reduced allodynia and hyperalgesia in rat models of inflammatory and postoperative pain. researchgate.net Similarly, combining nefopam with acetaminophen (B1664979) produced more potent antinociceptive effects in mouse and rat pain models than either drug alone. spandidos-publications.com

Combination with Opioids: In preclinical models, combining nefopam with opioids like morphine has shown synergistic interactions or enhanced morphine-induced analgesia in the majority of studies. nih.govebi.ac.ukresearchgate.net This strategy is particularly promising as it may allow for a reduction in the required opioid dose, a concept known as "opioid-sparing." researchgate.netmdpi.com

These preclinical findings provide a strong rationale for clinical trials investigating multimodal analgesia strategies involving nefopam. nih.govspandidos-publications.com The combination of nefopam's unique mechanism, which includes monoamine reuptake inhibition and ion channel modulation, with the anti-inflammatory action of NSAIDs or the central effects of opioids, offers a powerful approach to managing different types of pain. meddocsonline.orgnih.govresearchgate.net